- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

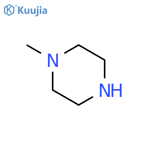

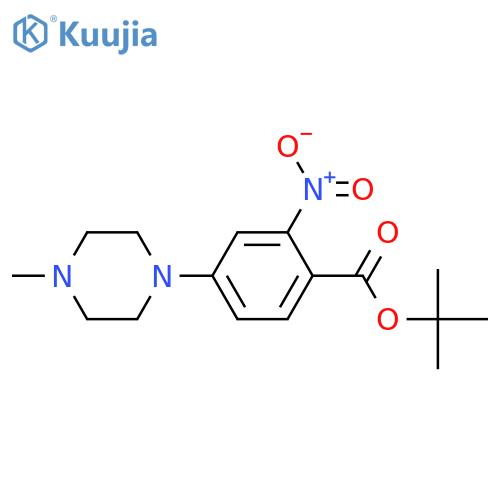

942271-61-6 structure

Produktname:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

CAS-Nr.:942271-61-6

MF:C16H23N3O4

MW:321.371524095535

MDL:MFCD12198406

CID:2130055

PubChem ID:45791321

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

- tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate

- 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester

- AKOS025146886

- MFCD12198406

- DTXSID90672538

- SY060688

- AC7376

- AC-31288

- AS-84048

- CS-0130569

- tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate

- PNTUIHOIJCQTSU-UHFFFAOYSA-N

- tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate

- SCHEMBL591950

- 942271-61-6

-

- MDL: MFCD12198406

- Inchi: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3

- InChI-Schlüssel: PNTUIHOIJCQTSU-UHFFFAOYSA-N

- Lächelt: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 321.16885622g/mol

- Monoisotopenmasse: 321.16885622g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 4

- Komplexität: 436

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 78.6Ų

- XLogP3: 2.5

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D783111-500mg |

tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |

942271-61-6 | 95% | 500mg |

$860 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201209-100mg |

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |

942271-61-6 | 97% | 100mg |

¥46.00 | 2024-04-24 | |

| Key Organics Ltd | AS-84048-100MG |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 100mg |

£229.00 | 2023-09-07 | |

| Key Organics Ltd | AS-84048-5G |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 5g |

£1358.00 | 2023-09-07 | |

| Key Organics Ltd | AS-84048-0.25g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 0.25g |

£347.00 | 2023-09-07 | |

| Aaron | AR01DFEI-250mg |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 250mg |

$6.00 | 2025-02-11 | |

| A2B Chem LLC | AX05006-250mg |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 250mg |

$17.00 | 2024-07-18 | |

| abcr | AB286819-1g |

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; . |

942271-61-6 | 1g |

€73.80 | 2025-02-15 | ||

| A2B Chem LLC | AX05006-5g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 5g |

$53.00 | 2024-07-18 | |

| A2B Chem LLC | AX05006-10g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 10g |

$87.00 | 2024-07-18 |

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 overnight, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 6 h, rt

1.2 Solvents: Water ; 20 h

1.2 Solvents: Water ; 20 h

Referenz

- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide ; 6 h, rt

1.2 Reagents: Water ; 2 h, cooled

1.2 Reagents: Water ; 2 h, cooled

Referenz

- Optimization of synthetic process of antitumor drug entrectinib, Huaxue Shiji, 2020, 42(9), 1102-1107

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 5 h

1.2 Solvents: Water ; 24 h

1.2 Solvents: Water ; 24 h

Referenz

- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 5 h, rt

1.2 Reagents: Water ; 24 h, rt

1.2 Reagents: Water ; 24 h, rt

Referenz

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 6 h, rt

Referenz

- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 6 h, rt

Referenz

- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 5 h, rt

1.2 Solvents: Water ; 18 h, rt

1.2 Solvents: Water ; 18 h, rt

Referenz

- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 5 h, rt

1.2 Reagents: Water ; 24 h, rt

1.2 Reagents: Water ; 24 h, rt

Referenz

- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 6 h, rt

Referenz

- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 6 h, rt

Referenz

- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 overnight, rt

Referenz

- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; rt → 85 °C; 6 h, 85 °C

1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt

1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt

Referenz

- Green preparation and application of entrectinib intermediate, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, France, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 6 h, rt

Referenz

- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Verwandte Literatur

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester) Verwandte Produkte

- 2096985-69-0(2-(3-Azidopropoxy)-5-methoxybenzoic acid)

- 1211380-29-8(3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-phenyl-1,2-oxazol-3-yl)methylpropanamide)

- 1807095-49-3(5-(Difluoromethyl)-2-fluoro-3-methoxy-4-nitropyridine)

- 1806354-14-2(1-(2-Bromo-4-(trifluoromethoxy)phenyl)-3-chloropropan-2-one)

- 2209078-70-4(rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis)

- 2091574-87-5({6-azaspiro3.4octan-7-yl}methanol)

- 2171232-57-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamido-2-methylpropanoic acid)

- 1804825-41-9(Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate)

- 171879-04-2(4'-Deschoro-4'triazole propiconazole)

- 898420-24-1(2-({6-(4-benzylpiperazin-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

Reinheit:99%

Menge:1g

Preis ($):716.0